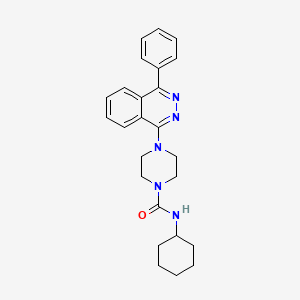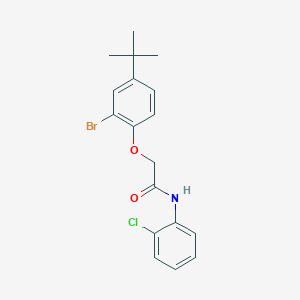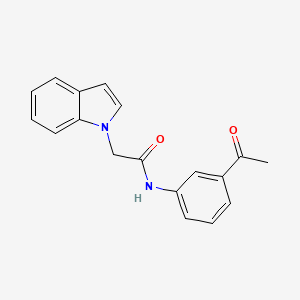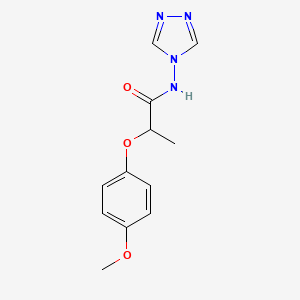
N-cyclohexyl-4-(4-phenyl-1-phthalazinyl)-1-piperazinecarboxamide
Overview
Description
N-cyclohexyl-4-(4-phenyl-1-phthalazinyl)-1-piperazinecarboxamide, also known as CPP-109, is a chemical compound that has shown promise in the treatment of addiction and other neurological disorders. CPP-109 is a derivative of the drug vigabatrin, which is used to treat epilepsy. CPP-109 has been shown to be effective in reducing drug-seeking behavior in animal models and has been tested in clinical trials for the treatment of cocaine addiction.
Mechanism of Action
N-cyclohexyl-4-(4-phenyl-1-phthalazinyl)-1-piperazinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. By inhibiting this enzyme, this compound leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing the levels of GABA, this compound reduces the activity of neurons in the brain that are involved in the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which leads to a reduction in the activity of neurons that are involved in the reinforcing effects of drugs of abuse. This reduction in neuronal activity has been shown to reduce drug-seeking behavior in animal models and to prevent relapse. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-4-(4-phenyl-1-phthalazinyl)-1-piperazinecarboxamide in lab experiments is that it has been shown to be effective in reducing drug-seeking behavior in animal models. This makes it a useful tool for studying the neurobiological mechanisms underlying addiction and for developing new treatments for addiction. One limitation of using this compound in lab experiments is that it has not yet been tested in humans for the treatment of addiction.
Future Directions
There are several future directions for the study of N-cyclohexyl-4-(4-phenyl-1-phthalazinyl)-1-piperazinecarboxamide. One direction is to further investigate its potential use in the treatment of addiction, particularly cocaine addiction. This could involve testing this compound in clinical trials to determine its safety and efficacy in humans. Another direction is to investigate its potential use in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Finally, future research could focus on developing new derivatives of this compound that are more potent and selective inhibitors of GABA transaminase.
Scientific Research Applications
N-cyclohexyl-4-(4-phenyl-1-phthalazinyl)-1-piperazinecarboxamide has been studied for its potential use in the treatment of addiction, particularly cocaine addiction. In animal models, this compound has been shown to reduce drug-seeking behavior and to prevent relapse. This compound works by inhibiting the enzyme GABA transaminase, which leads to an increase in the levels of the neurotransmitter GABA in the brain. This increase in GABA levels has been shown to reduce the reinforcing effects of drugs of abuse.
Properties
IUPAC Name |
N-cyclohexyl-4-(4-phenylphthalazin-1-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c31-25(26-20-11-5-2-6-12-20)30-17-15-29(16-18-30)24-22-14-8-7-13-21(22)23(27-28-24)19-9-3-1-4-10-19/h1,3-4,7-10,13-14,20H,2,5-6,11-12,15-18H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAICYFJTTGBRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4110160.png)

![N-{1-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4110172.png)

![1-(4-methylphenyl)-4-{4-[(4-nitrophenoxy)acetyl]-1-piperazinyl}phthalazine](/img/structure/B4110184.png)
![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B4110197.png)
![2-[3-(2-fluorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4110206.png)

![N-(tert-butyl)-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B4110221.png)

![2-[3-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4110247.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenoxy)propanamide](/img/structure/B4110258.png)

